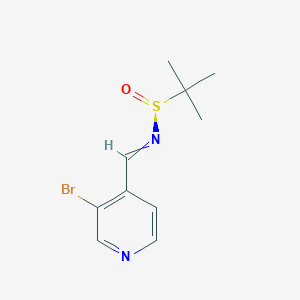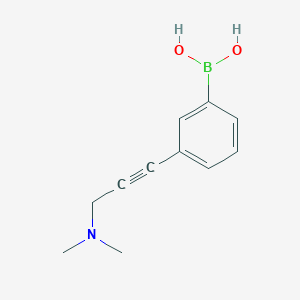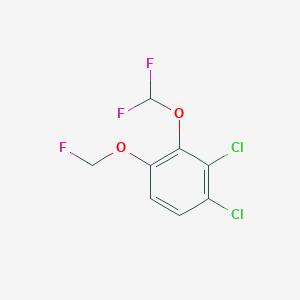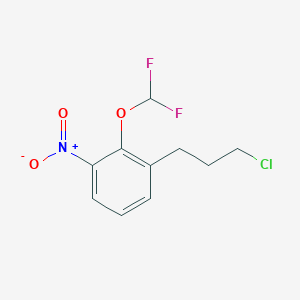
1-(2-Amino-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoromethylthio group, which imparts distinct electronic and steric characteristics, making it valuable in medicinal chemistry, agrochemicals, and material sciences.
Vorbereitungsmethoden
The synthesis of 1-(2-Amino-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Trifluoromethylthiolation: Introduction of the trifluoromethylthio group.
Chlorination: Introduction of the chlorine atom to the propanone moiety.
Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These conditions may include the use of specific catalysts, controlled temperatures, and pressure settings to ensure efficient and scalable synthesis.
Analyse Chemischer Reaktionen
1-(2-Amino-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
1-(2-Amino-5-(trifluoromethylthio)phenyl)-2-chloropropan-1-one can be compared with other similar compounds, such as:
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole: Known for its anticancer properties.
2-Amino-5-(trifluoromethyl)-1,3,4-oxadiazole: Used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C10H9ClF3NOS |
|---|---|
Molekulargewicht |
283.70 g/mol |
IUPAC-Name |
1-[2-amino-5-(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H9ClF3NOS/c1-5(11)9(16)7-4-6(2-3-8(7)15)17-10(12,13)14/h2-5H,15H2,1H3 |
InChI-Schlüssel |
NPBSIDYEPDDVFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=C(C=CC(=C1)SC(F)(F)F)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


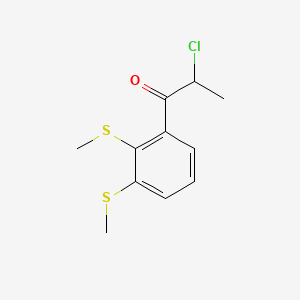

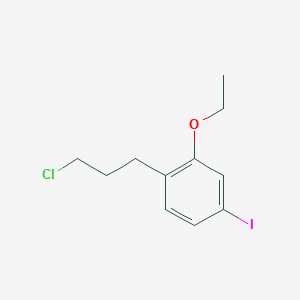
![[1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate;trihydrate](/img/structure/B14046056.png)

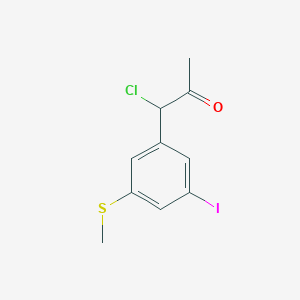
![N-methylpyrazolo[1,5-a]pyridin-2-amine;hydrochloride](/img/structure/B14046073.png)
![4,7-Dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-D]pyrimidine](/img/structure/B14046076.png)


